N-Cbz-trans-4-fluoro-L-prolinonitrile

説明

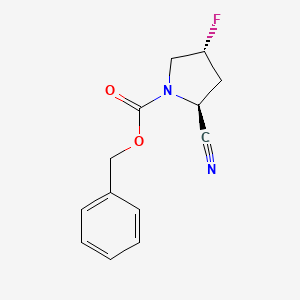

“N-Cbz-trans-4-fluoro-L-prolinonitrile” is a unique chemical compound with the empirical formula C13H13FN2O2 and a molecular weight of 248.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

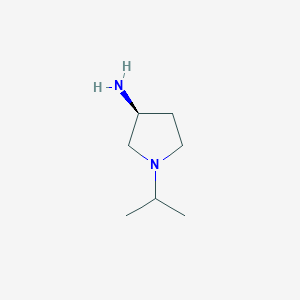

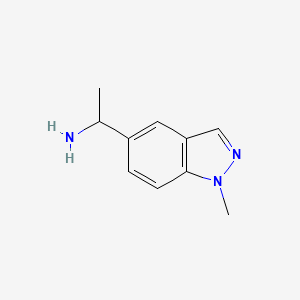

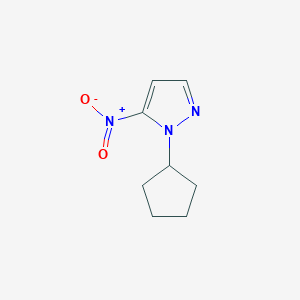

The molecular structure of “N-Cbz-trans-4-fluoro-L-prolinonitrile” can be represented by the SMILES string N#C [C@H] (C [C@@H] (F)C1)N1C (OCC2=CC=CC=C2)=O . This indicates the presence of a nitrile group (N#C), a fluorine atom (F), and a benzyl group (OCC2=CC=CC=C2) in the molecule.

Physical And Chemical Properties Analysis

“N-Cbz-trans-4-fluoro-L-prolinonitrile” is a solid compound . Its molecular weight is 248.25 g/mol .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-Cbz-trans-4-fluoro-L-prolinonitrile, focusing on six unique applications:

Chiral Derivatizing Agent in Analytical Chemistry

N-Cbz-trans-4-fluoro-L-prolinonitrile is utilized as a chiral derivatizing agent (CDA) in analytical chemistry. This compound is particularly effective in the enantiomeric analysis of multicomponent amine mixtures. It enables the rapid and simultaneous analysis of chiral non-amino acid amines, multicomponent L/D-amino acids, and mirror-image dipeptides. This application is crucial for fields such as medicine, food safety, and life sciences, where precise chiral analysis is essential .

19F NMR Probe for Structural Studies

The fluorine atom in N-Cbz-trans-4-fluoro-L-prolinonitrile makes it a sensitive probe for 19F NMR spectroscopy. This property is leveraged in structural studies of complex molecules, allowing researchers to investigate molecular interactions and conformations with high sensitivity. The use of 19F NMR probes is particularly valuable in studying the dynamics and environments of fluorinated compounds in various chemical and biological systems .

Synthesis of Fluorinated Peptides

N-Cbz-trans-4-fluoro-L-prolinonitrile is employed in the synthesis of fluorinated peptides. The incorporation of fluorine atoms into peptides can significantly alter their biological activity, stability, and membrane permeability. This application is important in the development of novel peptide-based therapeutics, where fluorinated peptides can exhibit enhanced pharmacokinetic properties and improved efficacy .

Drug Discovery and Development

In drug discovery, N-Cbz-trans-4-fluoro-L-prolinonitrile serves as a building block for the synthesis of fluorinated analogs of bioactive compounds. The introduction of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This application is critical in the design and optimization of new pharmaceuticals with improved therapeutic profiles .

Bioconjugation and Labeling

The nitrile group in N-Cbz-trans-4-fluoro-L-prolinonitrile allows for its use in bioconjugation and labeling techniques. This compound can be conjugated to biomolecules such as proteins, peptides, and nucleic acids, enabling the study of biological processes and interactions. Bioconjugation with fluorinated compounds can also facilitate imaging and tracking of biomolecules in vivo, providing valuable insights into their function and distribution .

Material Science and Polymer Chemistry

N-Cbz-trans-4-fluoro-L-prolinonitrile is used in the development of fluorinated polymers and materials. The incorporation of fluorine atoms into polymers can impart unique properties such as increased chemical resistance, thermal stability, and hydrophobicity. These materials find applications in various industries, including coatings, electronics, and biomedical devices .

Safety and Hazards

“N-Cbz-trans-4-fluoro-L-prolinonitrile” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as WGK 3, indicating that it poses a high hazard to water .

特性

IUPAC Name |

benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYBNHDQRCKGOO-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C#N)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-C]pyridin-4-amine](/img/structure/B3039523.png)

![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)